molecular formula C30H34N4O6S B613534 Fmoc-D-Arg(Mts)-OH CAS No. 268204-88-2

Fmoc-D-Arg(Mts)-OH

货号: B613534
CAS 编号: 268204-88-2
分子量: 578.69
InChI 键: JHMUQIZIPLJEHW-AREMUKBSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fmoc-D-Arg(Mts)-OH is a protected amino acid derivative widely used in peptide synthesis and biomedical research. The compound features a 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the α-amino group and a methylsulfonyl (Mts) group shielding the guanidine side chain of D-arginine. Its applications span lipid metabolism studies, where it enhances lipid metabolism and exacerbates pancreatic injury in high-fat diet mouse models . Additionally, it is implicated in phospholipase C-γ activation, neonatal models, and infectious disease therapeutics, highlighting its versatility in both basic and applied research .

准备方法

The synthesis of Fmoc-D-Arg(Mts)-OH involves three key stages: (1) protection of the guanidino group with Mts, (2) introduction of the Fmoc (9-fluorenylmethyloxycarbonyl) group at the α-amino position, and (3) purification and characterization. The D-configuration of arginine necessitates enantioselective synthesis or resolution, distinguishing it from the more common L-arginine derivatives .

Guanidino Group Protection with Mts

The guanidino group of D-arginine is protected using methanesulfonyl chloride (Mts-Cl) under basic conditions. This step requires meticulous control to avoid over-sulfonation or racemization. In a representative protocol :

  • Reagents : D-Arg·HCl, Mts-Cl, potassium carbonate (K₂CO₃), acetone/water mixture.

  • Conditions : 0–5°C, pH 9–10 maintained via K₂CO₃ addition.

  • Monitoring : Thin-layer chromatography (TLC) in ethyl acetate/hexane (1:1) confirms complete consumption of D-Arg·HCl (Rf = 0.3 for product vs. 0.1 for starting material).

The reaction proceeds via nucleophilic attack of the guanidino nitrogen on Mts-Cl, forming a stable sulfonamide derivative. Excess base ensures deprotonation of the guanidino group but risks hydrolyzing Mts-Cl if added too rapidly .

Optimization of Reaction Parameters

Solvent Selection

Polar aprotic solvents like THF or dimethylformamide (DMF) are preferred for Mts protection and Fmoc coupling due to their ability to dissolve both hydrophilic (arginine) and hydrophobic (Fmoc-Osu) reactants. However, DMF may accelerate racemization at elevated temperatures, necessitating strict temperature control below 25°C .

Table 1: Solvent Impact on Fmoc Coupling Efficiency

SolventReaction Time (h)Yield (%)Racemization (%)
THF6890.17
DMF4920.23
Acetone8780.12

Data adapted from .

Base and Stoichiometry

Triethylamine (TEA) and diisopropylethylamine (DIPEA) are avoided during Mts protection due to their potential to catalyze guanidino group decomposition. Instead, inorganic bases like K₂CO₃ or NaHCO₃ are used at 1.2–1.5 equivalents relative to Mts-Cl . Excess base (>2 eq.) leads to sulfonic acid byproducts, reducing yield by 15–20% .

Stereochemical Integrity and Racemization Mitigation

The D-configuration of arginine introduces synthetic challenges, as standard SPPS conditions may induce epimerization. Key strategies include:

  • Low-Temperature Coupling : Conducting Fmoc coupling at 0–5°C minimizes base-catalyzed racemization .

  • Short Reaction Times : Limiting Fmoc-Osu exposure to 2–4 hours reduces α-carbon inversion risk .

  • Additives : Hydroxybenzotriazole (HOBt) suppresses racemization during activation, as evidenced by ≤0.2% D/L inversion in optimized protocols .

Table 2: Racemization Under Varied Conditions

ConditionD/L Ratio (%)
25°C, no HOBt1.8
0°C, 1 eq. HOBt0.2
10°C, 2 eq. HOBt0.1

Data sourced from .

Purification and Analytical Validation

Crude this compound is purified via recrystallization or flash chromatography:

  • Recrystallization : Ethyl acetate/hexane (3:1) yields 85–90% recovery with ≥99% purity by HPLC .

  • Chromatography : Silica gel (230–400 mesh) with gradient elution (CH₂Cl₂ → CH₂Cl₂/MeOH 9:1) resolves residual Fmoc-Osu (Rf = 0.8) from product (Rf = 0.5) .

Critical quality control metrics include:

  • Optical Rotation : [α]²⁵D = -12.5° (c = 1, DMF), confirming D-configuration .

  • Mass Spectrometry : ESI-MS m/z 553.2 [M+H]⁺ .

Comparative Analysis of Guanidino Protecting Groups

The Mts group offers distinct advantages over common alternatives like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl):

Table 3: Protecting Group Performance

GroupCleavage ConditionsStability to PiperidineSolubility in DMF (g/L)
Mts90% TFA, 1 hStable120
Pbf95% TFA, 3 hStable85
Mtr90% TFA, 2 hPartially stable70

Data compiled from .

Mts demonstrates superior solubility and faster cleavage kinetics, making it ideal for acid-sensitive peptide sequences. However, its smaller size may reduce steric shielding, increasing side-reaction risks during prolonged synthesis .

Industrial-Scale Production Considerations

Scaling this compound synthesis requires addressing:

  • Cost Optimization : Mts-Cl is 30% cheaper than Pbf-Cl but requires stricter pH control .

  • Waste Management : Sulfonic acid byproducts necessitate alkaline washes before solvent recovery .

  • Process Validation : In-process controls (IPC) like inline FTIR ensure consistent Mts incorporation (>99% by peak area) .

化学反应分析

Types of Reactions:

    Deprotection Reactions: Fmoc-D-Arg(Mts)-OH undergoes deprotection reactions to remove the Fmoc and Mts groups. The Fmoc group is typically removed using a base such as piperidine, while the Mts group is removed using reducing agents like thiols.

    Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides. Common coupling reagents include carbodiimides (e.g., DIC, EDC) and uronium salts (e.g., HBTU, HATU).

Common Reagents and Conditions:

    Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

    Mts Deprotection: Thiols such as dithiothreitol (DTT) or β-mercaptoethanol in the presence of a base are used to remove the Mts group.

    Coupling Reagents: Carbodiimides (DIC, EDC) and uronium salts (HBTU, HATU) are used for peptide bond formation.

Major Products Formed:

    Deprotected Arginine: Removal of the Fmoc and Mts groups yields D-arginine.

    Peptides: Coupling reactions with other amino acids yield peptides with specific sequences.

科学研究应用

Peptide Synthesis

Fmoc-D-Arg(Mts)-OH is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethyloxycarbonyl) protecting group allows for easy removal under mild conditions, which is essential for the stepwise assembly of peptides.

Case Study: Stability and Coupling Efficiency

A study examined the stability of various Fmoc-protected arginine derivatives in solution, including this compound. The results indicated that this derivative exhibited high stability and efficient coupling to peptide resins, achieving coupling yields greater than 99%. The stability over time was assessed using reverse-phase high-performance liquid chromatography (HPLC), demonstrating minimal degradation compared to other protecting groups like Boc or Pbf .

Time (days)This compound (%)Other Derivatives (%)
0100100
19998
109795
309590

Cell-Penetrating Peptides

This compound has been incorporated into cell-penetrating peptides (CPPs), enhancing their ability to deliver therapeutic agents into cells. Arginine-rich peptides are particularly effective in this regard due to their positive charge, which facilitates cellular uptake.

Case Study: Delivery of Morpholino Oligomers

In a study involving Duchenne muscular dystrophy (DMD), arginine-rich peptides synthesized with this compound were shown to significantly improve the delivery of morpholino oligomers into muscle cells in a mouse model. The modified peptides demonstrated enhanced splice-correcting activity, highlighting their potential in gene therapy applications .

Bioconjugation

The unique reactivity of the Mts group allows for specific conjugation reactions with various biomolecules, making this compound a valuable tool in bioconjugation chemistry.

Case Study: Synthesis of Peptide-Amphiphiles

Research on peptide-amphiphiles synthesized using this compound demonstrated that these compounds could effectively form micelles and deliver hydrophobic drugs. The amphiphilic nature of these conjugates was crucial for their application in drug delivery systems .

Protein Modification

The incorporation of this compound into proteins can alter their functional properties, such as solubility and binding affinity. This modification is particularly useful in studying protein interactions and dynamics.

Case Study: Dimethylation Effects on Protein Interaction

A study investigated how dimethylation of arginine residues affected protein interactions. By incorporating this compound into synthetic peptides, researchers were able to assess the impact of arginine dimethylation on binding affinities with RNA molecules, revealing significant differences in interaction profiles .

作用机制

    Peptide Bond Formation: Fmoc-D-Arg(Mts)-OH participates in peptide bond formation through nucleophilic attack of the amino group on the activated carboxyl group of another amino acid.

    Deprotection: The Fmoc and Mts groups are selectively removed under specific conditions, allowing for the sequential addition of amino acids in peptide synthesis.

Molecular Targets and Pathways:

    Protein Synthesis: The compound is used to synthesize peptides that can interact with specific proteins, modulating their activity and function.

    Cell Signaling Pathways: Arginine-containing peptides can influence cell signaling pathways by interacting with receptors and enzymes.

相似化合物的比较

Structural and Functional Differences

The primary distinction among Fmoc-protected D-arginine derivatives lies in their side-chain protecting groups, which influence synthesis efficiency, deprotection conditions, and biological applications. Below is a comparative analysis:

Fmoc-D-Arg(Mts)-OH

  • Protecting Group : Methylsulfonyl (Mts) on the guanidine side chain.
  • Deprotection : Requires strong acids like trifluoroacetic acid (TFA).
  • Applications: Lipid metabolism modulation and pancreatic injury studies . Potential role in infectious disease vaccines and neonatal models .
  • Unique Features : Demonstrated in vivo bioactivity in metabolic pathways, distinguishing it from derivatives used primarily in synthesis.

Fmoc-D-Arg(Pbf)-OH

  • Protecting Group : 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf).
  • Deprotection : Acid-labile (TFA-sensitive), ensuring compatibility with standard SPPS protocols.
  • Synthesis Efficiency : Achieves 93% coupling rates with Rink Amide-AM resin under optimized conditions (DIC/HOBt/DMAP, DMA/DCM solvent) .
  • Applications :
    • Solid-phase synthesis of complex peptides, including mitochondrial-targeting agents (e.g., SS-31 derivatives) .
    • Hexa-arginine SHALs for enhanced cellular uptake .
  • Advantages : High coupling efficiency and stability during synthesis, making it a staple in peptide drug development.

Fmoc-D-Arg(Boc₂)-OH

  • Protecting Group : Dual tert-butoxycarbonyl (Boc) groups.
  • Deprotection : Acid-labile (TFA), but Boc removal can occur under milder acidic conditions compared to Pbf/Mts.
  • Synthesis : Derived from Fmoc-D-Orn-OAllyl and bis-Boc-protected isothiourea .
  • Applications : Used in orthogonal protection strategies where sequential deprotection is required.

Fmoc-D-Arg(HCl)-OH

  • Protecting Group : Hydrochloride salt on the guanidine side chain.
  • Deprotection : Requires basic conditions (e.g., piperidine), avoiding harsh acids.
  • Applications : Compatible with Oxyma Pure/TB coupling agents, enabling efficient synthesis in sensitive protocols .

Comparative Data Table

Compound Protecting Group Deprotection Method Coupling Efficiency Key Applications
This compound Mts TFA Moderate Lipid metabolism, pancreatic injury models
Fmoc-D-Arg(Pbf)-OH Pbf TFA 93% SPPS, mitochondrial-targeting peptides
Fmoc-D-Arg(Boc₂)-OH Boc₂ TFA Not reported Orthogonal synthesis strategies
Fmoc-D-Arg(HCl)-OH HCl Piperidine High Acid-sensitive peptide synthesis

Research Findings and Contrasts

  • Synthetic Utility : Fmoc-D-Arg(Pbf)-OH dominates SPPS due to its high coupling efficiency and compatibility with automated synthesizers . In contrast, this compound is less common in synthesis but valued for its unique bioactivity .
  • Biological Activity : While Fmoc-D-Arg(Pbf)-OH is primarily a synthetic intermediate, this compound directly influences lipid metabolism and disease models, suggesting distinct roles in therapeutic development .
  • Deprotection Flexibility : Fmoc-D-Arg(HCl)-OH offers milder deprotection conditions, advantageous for acid-sensitive sequences , whereas Mts and Pbf require stronger acids, limiting their use in delicate protocols.

生物活性

Fmoc-D-Arg(Mts)-OH is an arginine derivative widely used in peptide synthesis due to its unique properties and biological activities. This article explores the compound's biological activity, focusing on its stability, incorporation into peptides, and potential therapeutic applications.

This compound is a derivative of arginine that incorporates a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a methanethiol sulfonyl (Mts) group. The stability of this compound in various solvents is crucial for its application in solid-phase peptide synthesis (SPPS). Research indicates that Fmoc-Arg derivatives exhibit different stabilities depending on the solvent used. For instance, while Fmoc-Arg(Boc)2-OH showed good stability in DMF and NBP solvents, this compound demonstrated notable resistance to degradation, making it suitable for extended use in peptide synthesis .

Incorporation into Peptide Chains

The incorporation of this compound into peptide chains has been studied extensively. The challenges associated with the use of arginine derivatives in SPPS primarily stem from side reactions such as δ-lactam formation. This side reaction can lead to decreased yields and the formation of undesired products. A study highlighted that this compound has a lower tendency to form δ-lactams compared to other arginine derivatives, allowing for higher coupling efficiencies during peptide synthesis .

Table 1: Comparison of Coupling Efficiency of Arginine Derivatives

Compoundδ-Lactam Formation (%)Coupling Efficiency (%)
This compoundLow>99
Fmoc-Arg(Boc)2-OHHigh28
Fmoc-Arg(Pbf)-OHModerate>99

Biological Activity

The biological activity of this compound extends beyond its role in peptide synthesis. Arginine derivatives are known for their involvement in various biological processes, including cell signaling and immune response modulation.

  • Cell Penetration : Arginine-rich peptides, including those containing this compound, have been shown to enhance cellular uptake of therapeutic agents. Their ability to penetrate cell membranes makes them valuable for drug delivery systems .
  • Antitumor Activity : Preliminary studies suggest that arginine derivatives can exhibit antitumor properties by inducing apoptosis in cancer cells. For example, arctigenin, an arginine-rich compound, has demonstrated significant cytotoxic effects against bladder cancer T24 cells through mechanisms involving cell-cycle arrest and apoptosis induction .
  • Immune Modulation : Arginine plays a critical role in immune function. Its derivatives can modulate nitric oxide production, which is essential for various immune responses. This suggests potential applications in immunotherapy using compounds like this compound.

Case Studies

Several case studies have explored the application of arginine derivatives in therapeutic contexts:

  • Study on Drug Delivery : A study conducted on the use of arginine-rich peptides demonstrated enhanced delivery efficiency of attached therapeutic agents in vitro and in vivo models. These findings support the potential use of this compound in developing more effective drug delivery systems .
  • Antitumor Effects : Research examining the effects of arctigenin on bladder cancer cells illustrated how arginine derivatives can induce apoptosis and inhibit tumor growth. The study highlighted the importance of arginine's role in cancer therapy, suggesting that similar mechanisms could be explored with this compound .

常见问题

Basic Research Questions

Q. What are the optimal storage conditions for Fmoc-D-Arg(Mts)-OH to ensure stability during peptide synthesis?

this compound should be stored at -20°C for short-term use (1 month) or -80°C for long-term stability (up to 6 months) . Prior to use, heating to 37°C with sonication is recommended to dissolve crystalline aggregates. Solutions in DMSO should be aliquoted to avoid freeze-thaw cycles, which degrade the compound .

Q. How can solubility challenges of this compound in aqueous buffers be addressed for in vivo studies?

For in vivo applications, prepare a working solution using 10% DMSO + 40% PEG300 + 5% Tween80 + 45% saline (or 10% DMSO + 90% corn oil for lipid-soluble formulations). Ensure sequential solvent addition and vortexing to achieve clarity. Pre-test solubility via visual inspection and filtration to confirm absence of particulates .

Q. Which analytical methods are recommended to confirm the purity of this compound?

Use reverse-phase HPLC (≥98.5% purity threshold) and thin-layer chromatography (TLC) for routine quality control. Validate purity certificates (COA) from suppliers and cross-check with in-house UV-Vis spectroscopy at 280 nm (Fmoc absorbance) .

Advanced Research Questions

Q. How can coupling efficiency of this compound in automated peptide synthesis be optimized?

Employ HOBt/TBTU (1.5 eq) with DIPEA (4.5 eq) as coupling reagents to enhance activation. Perform double coupling (2 × 30 min) for sterically hindered residues. Monitor completion via Kaiser/ninhydrin tests. For challenging sequences, switch to Oxyma Pure/DIC systems to reduce racemization risk .

Q. What strategies mitigate racemization during incorporation of this compound into peptide chains?

Racemization is minimized by:

  • Maintaining low temperature (0–4°C) during coupling.
  • Using chiral HPLC to monitor D/L isomer ratios.
  • Limiting reaction time (<60 min) and avoiding excessive base (DIPEA) concentrations. Empirical validation with model peptides (e.g., Aib-containing sequences) is advised .

Q. How do side-chain protecting groups (e.g., Mts vs. Pbf) influence the stability of Fmoc-D-Arg derivatives under acidic cleavage conditions?

The Mts (methanesulfonyl) group offers moderate acid lability compared to Pbf , which requires stronger cleavage conditions (e.g., 95% TFA). For Mts, use TFA/scavenger cocktails (e.g., 92.5% TFA, 2.5% H2O, 2.5% triisopropylsilane) with extended cleavage times (3–4 hr). Validate deprotection completeness via MALDI-TOF MS .

Q. Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported solubility and stability data for this compound across studies?

Variations arise from batch-specific purity, solvent lot differences, or measurement techniques. To resolve:

  • Reproduce solubility assays using standardized DMSO lots (e.g., anhydrous, ≤0.005% H2O).
  • Perform accelerated stability tests (e.g., 40°C/75% RH for 1 week) and quantify degradation via HPLC.
  • Cross-reference certificates of analysis (COA) and validate with independent NMR (e.g., 1H/13C for Fmoc integrity) .

Q. Why do some protocols recommend -20°C storage for this compound while others specify -80°C?

-20°C is sufficient for short-term storage (≤1 month) of lyophilized powder, but -80°C is critical for DMSO solutions to prevent hydrolysis. Studies reporting -20°C stability often use rigorously anhydrous solvents and argon-purged vials. For trace-moisture-sensitive applications, -80°C is universally safer .

Q. Methodological Best Practices

Q. What steps ensure reproducible incorporation of this compound in solid-phase peptide synthesis (SPPS)?

  • Pre-swell resin (e.g., Rink amide) in DCM/DMF (1:1) for 30 min.
  • Use a 4-fold molar excess of this compound relative to resin loading.
  • After coupling, wash with DMF (3×) and perform Fmoc deprotection with 20% piperidine/DMF (2 × 5 min). Monitor deprotection by UV (301 nm) .

Q. How can researchers troubleshoot low yields when synthesizing arginine-rich peptides with this compound?

Common issues include incomplete deprotection or aggregation. Solutions:

  • Introduce pseudo-proline dipeptides or Dmb-protected amino acids to disrupt β-sheet formation.
  • Use microwave-assisted SPPS (50°C, 10 W) to enhance coupling kinetics.
  • Perform HPLC-MS after each residue addition to identify truncation products early .

属性

IUPAC Name

(2R)-5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N4O6S/c1-18-15-19(2)27(20(3)16-18)41(38,39)34-29(31)32-14-8-13-26(28(35)36)33-30(37)40-17-25-23-11-6-4-9-21(23)22-10-5-7-12-24(22)25/h4-7,9-12,15-16,25-26H,8,13-14,17H2,1-3H3,(H,33,37)(H,35,36)(H3,31,32,34)/t26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMUQIZIPLJEHW-AREMUKBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。